molecular formula C4H4Br2O3 B082147 Bromoacetic anhydride CAS No. 13094-51-4

Bromoacetic anhydride

Cat. No. B082147
CAS RN: 13094-51-4
M. Wt: 259.88 g/mol
InChI Key: FUKOTTQGWQVMQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromoacetic anhydride and related compounds involves several methodologies, including bromination reactions and the use of bromo-organic compounds. One method described involves the anodic bromination of aromatic compounds in anhydrous acetic acid, leading to the formation of bromo derivatives and monobromoacetic acid (Casalbore, Mastragostino, & Valcher, 1975). Additionally, the preparation of dibromoacetic anhydride from dibromoacetic acid with phosphorus(V) oxide highlights a direct approach to synthesize bromoacetic anhydride derivatives (Parkash, Singh, & Meena, 1990).

Molecular Structure Analysis

Molecular structure analysis of bromoacetic anhydride and its derivatives emphasizes the reactivity and stability of these compounds. The structure-reactivity relationship is crucial for understanding their behavior in various chemical environments. For instance, the preparation and properties of compounds such as 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide illustrate the molecular intricacies and reactivity patterns specific to brominated compounds (Emsley, Middleton, & Williams, 1973).

Chemical Reactions and Properties

Bromoacetic anhydride participates in a range of chemical reactions, showcasing its versatility. It can undergo reactions with Bi2O3 and CrO3 to form metal dibromoacetates, demonstrating its utility in synthesizing metal-organic frameworks or complexes (Parkash, Singh, & Meena, 1990). Moreover, the study of its interaction with aromatic compounds under electrochemical conditions provides insights into its behavior in electrophilic bromination reactions (Casalbore, Mastragostino, & Valcher, 1975).

Physical Properties Analysis

The physical properties of bromoacetic anhydride, such as solubility, boiling point, and melting point, are fundamental for its application in synthesis and industrial processes. While specific studies on these properties were not highlighted in the found literature, understanding these characteristics is essential for handling and utilizing bromoacetic anhydride in various chemical syntheses.

Chemical Properties Analysis

The chemical properties of bromoacetic anhydride, including reactivity with different nucleophiles, stability under various conditions, and its role in catalysis, are critical for its application in organic synthesis. The compound's ability to form bromo derivatives and its interaction with metals to form metal dibromoacetates illustrate its chemical versatility and potential for creating complex molecules (Parkash, Singh, & Meena, 1990).

Scientific Research Applications

Peptide Synthesis

  • Application Summary : Bromoacetic anhydride is used in the synthesis of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields such as therapeutics, cosmetics, and nutrition.
  • Methods of Application : The basic procedure involves the formation of bromoacetic acid anhydride from commercially available bromoacetic acid. This anhydride is then reacted in N,N′-dimethylformamide (DMF) with a primary amine on the protected peptide .
  • Results or Outcomes : The result of this process is a bromoacetylated peptide. The specific outcomes, including any quantitative data or statistical analyses, would depend on the specific peptide being synthesized and the subsequent experiments conducted with it .

Modification of Linear Peptides

  • Application Summary : Bromoacetic anhydride is used to modify the conformations and configurations of a linear peptide by cyclizing, polymerizing, or conjugating the peptide . This is important because the linear peptide itself often will not share the same activity as the peptide in its original biological environment provided by the native protein .
  • Methods of Application : The basic procedure involves the formation of bromoacetic acid anhydride from commercially available bromoacetic acid. This anhydride is then reacted in N,N′-dimethylformamide (DMF) with a primary amine on the protected peptide .
  • Results or Outcomes : The result of this process is a modified peptide. The specific outcomes, including any quantitative data or statistical analyses, would depend on the specific peptide being synthesized and the subsequent experiments conducted with it .

Safety And Hazards

Bromoacetic anhydride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also advised to wear protective gloves/protective clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area .

Future Directions

Bromoacetic anhydride has potential applications in the field of peptide synthesis . It is used in the synthesis of linear peptides that are based on amino acid sequences of parent proteins . Future directions of 3D-bioprinted cartilage tissue include developing tougher bioinks that can withstand the long-term compression and shear in joint environment .

properties

IUPAC Name

(2-bromoacetyl) 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKOTTQGWQVMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401329
Record name Bromoacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoacetic anhydride

CAS RN

13094-51-4
Record name Bromoacetic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13094-51-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromoacetic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoacetic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
319
Citations
M Wilchek, D Givol - Methods in Enzymology, 1977 - Elsevier
… using bromoacetyl bromide, s bromoacetic anhydride, 4 or … TM Radioactive Bromoacetic Anhydride. This compound is … The bromoacetic anhydride thus formed is ready for coupling …
Number of citations: 44 www.sciencedirect.com
BR Baker, DV Santi, JK Coward… - Journal of …, 1966 - Wiley Online Library
… The reaction was run in 3:l acetone: 10% aqueous acetic acid with a 7Cf% excess of bromoacetic anhydride; the bromoacetate salt of the product XIII separated from solution and could …
Number of citations: 27 onlinelibrary.wiley.com
J Song, HJ Kim - Analytical biochemistry, 2012 - Elsevier
… We intended to selectively modify the N-terminus using bromoacetic anhydride. Bromoacetylation with bromoacetic anhydride is pH dependent and thus can be carried out without …
Number of citations: 7 www.sciencedirect.com
SCC Wong, SI Kandel, M Kandel, AG Gornall - Journal of Biological …, 1972 - ASBMB
… of Bromoacetic Anhydride-Bromoacetie … Pure bromoacetic anhydride was distilled between 145 and 148” at 20 … reaction of acet,azolamide with bromoacetic anhydride gave N-…
Number of citations: 13 www.jbc.org
D Tumelty, MK Schwarz, MC Needels - Tetrahedron letters, 1998 - Elsevier
… Reaction with bromoacetic anhydride, nucleophilic displacement with amines or thiols in DMSO and subsequent cleavage/cyclization of the resin-bound intermediates 6 with neat TFA …
Number of citations: 72 www.sciencedirect.com
U Mukhopadhyay, WP Tong… - Journal of Labelled …, 2006 - Wiley Online Library
… Compound 1 was reacted with bromoacetic anhydride in tetrahydrofuran (THF) in the presence of triethylamine to produce the precursor compound 6-(bromoacetamido)-1-…
X Xu, J Zhang, TM Filion, A Akalin… - ACS applied materials & …, 2021 - ACS Publications
… Bromoacetic Anhydride Bromoacetic anhydride was synthesized as per a previously reported … Evaporation of the solvent from the filtrate provided bromoacetic anhydride (4.8 g, 90%) as …
Number of citations: 9 pubs.acs.org
A Wolfson, R Madhusudhan, A Shapira-Tchelet… - Chemical …, 2009 - degruyter.com
… , the use of bromoacetyl bromide or bromoacetic anhydride yielded also the ortho-substituted … and bromoacetic anhydride and in the acylation of 3-methylanisole with acetic anhydride. …
Number of citations: 2 www.degruyter.com
EW Thomas - Methods in Enzymology, 1977 - Elsevier
… (I) (2 raM), suspended in dry dimethylformamide (2 ml), is treated with bromoacetic anhydride (2.5 raM) with stirring at 23: (I) dissolves as reaction proceeds. A large excess of anhydride …
Number of citations: 19 www.sciencedirect.com
JDA Johnson - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… t-ype (IV), which might be obtained by the action of (a) bromoacetic acid on lO-alkyl(aryl)-2-methyl-5 : 10dihydrophenarsazine or (b) more directly by the action of bromoacetic anhydride …
Number of citations: 0 pubs.rsc.org

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